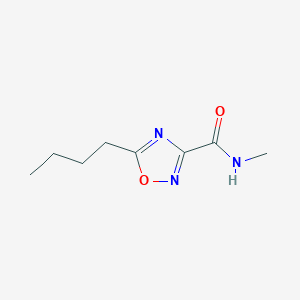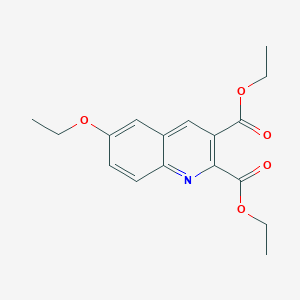![molecular formula C16H16N4O B12626645 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-85-4](/img/structure/B12626645.png)
4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst and solvent . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale-up and cost-effectiveness.
Analyse Chemischer Reaktionen
4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
These compounds share a similar core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
917759-85-4 |
|---|---|
Molekularformel |
C16H16N4O |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4-ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H16N4O/c1-3-21-15-14-13(19-16(17)20-15)9-8-12(18-14)11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3,(H2,17,19,20) |
InChI-Schlüssel |
QJHNLMYDERSZDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12626571.png)
![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)





![(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12626617.png)
![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)

![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)

![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
